molecular formula C7H16ClNO2S B1374137 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1354951-86-2

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No. B1374137
M. Wt: 213.73 g/mol
InChI Key: BKYZAPVJDNRLAV-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the compound’s source or method of synthesis.



Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction occurs.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions that the compound participates in as a reactant, as a product, or as a catalyst.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

  • Biochemical Research : AEBSF is a covalent binding serine protease inhibitor . It belongs to the family of irreversible sulfonyl fluoride inhibitors that block trypsin and chymotrypsin-type enzymes . It’s similar in structure to the commonly used inhibitor PMSF, but AEBSF offers better solubility in water, lower toxicity, greater stability, and higher inhibitory activity .

  • Cholesterol Regulation Studies : AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

  • Protease Inhibition : AEBSF is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .

  • Biochemical Research : AEBSF is used in biochemical research due to its ability to inhibit by acylation of the active site of the enzyme . As an alternative to PMSF and DFP, AEBSF offers lower toxicity, improved solubility in water, and improved stability in aqueous solutions .

  • Cell Culture : AEBSF has been used in cell culture in concentrations of up to 0.25mM . It’s known for its stability in aqueous solutions, especially between pH 5-6 .

  • Inhibition of Acetylhydrolases : AEBSF came into common use for the inhibition of non-protease enzymes such as acetylhydrolases in the mid 1990s .

  • SREBP Protein Activation Studies : AEBSF is used in studies related to SREBP (sterol regulatory element-binding proteins) protein activation .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including its toxicity, flammability, and reactivity.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued to learn more about the compound, or ways in which the synthesis of the compound could be improved.


properties

IUPAC Name

2-(1,1-dioxothian-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c8-4-1-7-2-5-11(9,10)6-3-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYZAPVJDNRLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 2
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 3
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 4
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 5
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 6
4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride

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